molecular formula C17H23N3O B2589608 2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one CAS No. 2415471-67-7

2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2589608
CAS No.: 2415471-67-7
M. Wt: 285.391
InChI Key: WODLZVFCEXXAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique structure combining a benzodiazole ring, an azetidine ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodiazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-yield catalysts, continuous flow reactors, and advanced purification techniques to ensure the compound’s purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of signaling pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The presence of the ketone group in 2-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one imparts unique reactivity and potential biological activity compared to its alcohol and amine analogs. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11(2)16-18-14-7-5-6-8-15(14)20(16)13-9-19(10-13)17(21)12(3)4/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLZVFCEXXAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.